molecular formula C11H12F2O B7992592 (1S,2R)-2-(3,5-difluorophenyl)cyclopentanol

(1S,2R)-2-(3,5-difluorophenyl)cyclopentanol

Cat. No.: B7992592
M. Wt: 198.21 g/mol
InChI Key: DGESKOFFHXRBTQ-MNOVXSKESA-N
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Description

(1S,2R)-2-(3,5-difluorophenyl)cyclopentanol is a chiral cyclopentanol derivative with two fluorine atoms attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(3,5-difluorophenyl)cyclopentanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone and 3,5-difluorobenzene.

    Grignard Reaction: A Grignard reagent is prepared from 3,5-difluorobromobenzene and magnesium in anhydrous ether. This reagent is then reacted with cyclopentanone to form the corresponding alcohol.

    Chiral Resolution: The racemic mixture of the product is resolved into its enantiomers using chiral chromatography or enzymatic resolution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated chiral resolution techniques to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(3,5-difluorophenyl)cyclopentanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to the corresponding hydrocarbon using hydrogenation catalysts like palladium on carbon.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-(3,5-difluorophenyl)cyclopentanone.

    Reduction: 2-(3,5-difluorophenyl)cyclopentane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(1S,2R)-2-(3,5-difluorophenyl)cyclopentanol is used as a building block in the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound can be used to study the effects of fluorinated phenyl groups on biological activity and enzyme interactions.

Medicine

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(3,5-difluorophenyl)cyclopentanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(3,5-difluorophenyl)cyclopentanol: The enantiomer of the compound with similar properties but different biological activity.

    2-(3,5-difluorophenyl)cyclopentanone: The oxidized form of the compound.

    2-(3,5-difluorophenyl)cyclopentane: The reduced form of the compound.

Uniqueness

(1S,2R)-2-(3,5-difluorophenyl)cyclopentanol is unique due to its specific stereochemistry and the presence of fluorine atoms, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

(1S,2R)-2-(3,5-difluorophenyl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O/c12-8-4-7(5-9(13)6-8)10-2-1-3-11(10)14/h4-6,10-11,14H,1-3H2/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGESKOFFHXRBTQ-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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